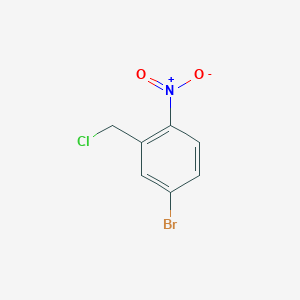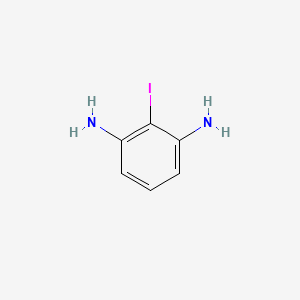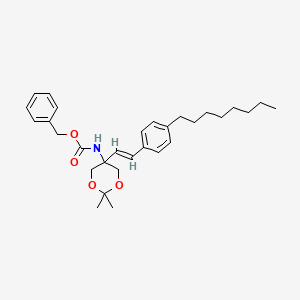![molecular formula C17H32N2O4S B12330146 tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12330146.png)
tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the tert-butylsulfinylamino group, and final esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction results in the sulfide.
Scientific Research Applications
Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4S)-4-(tert-butylsulfonylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Tert-butyl (4S)-4-(tert-butylthioamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: Contains a thioamino group instead of a sulfinyl group.
Uniqueness
Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[45]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure
Properties
Molecular Formula |
C17H32N2O4S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C17H32N2O4S/c1-15(2,3)23-14(20)19-9-7-17(8-10-19)12-22-11-13(17)18-24(21)16(4,5)6/h13,18H,7-12H2,1-6H3/t13-,24?/m1/s1 |
InChI Key |
ZQXKHNNBAHWDEH-SGZRZGDHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC2NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 5-[(4-chlorophenyl)amino]-1H-triazole-4-carboxylate](/img/structure/B12330080.png)








![Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo-](/img/structure/B12330138.png)
